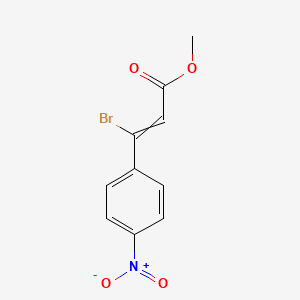![molecular formula C20H13NO B14204376 [1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl- CAS No. 858035-54-8](/img/structure/B14204376.png)
[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and a benzoyl group at the 2’-position. Biphenyl compounds are known for their aromatic properties and are widely used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Another method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is advantageous due to its mild reaction conditions and good yields.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors and advanced catalytic systems has further improved the yield and purity of the final product.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Benzyl Alcohol: Contains a benzyl group attached to an alcohol functional group.
Bifonazole: An antifungal agent with a similar biphenyl structure but different functional groups
Uniqueness
[1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl- is unique due to the presence of both a carbonitrile and a benzoyl group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
858035-54-8 |
|---|---|
分子式 |
C20H13NO |
分子量 |
283.3 g/mol |
IUPAC名 |
4-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-15-10-12-16(13-11-15)18-8-4-5-9-19(18)20(22)17-6-2-1-3-7-17/h1-13H |
InChIキー |
VNVIVYQRMLLGCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
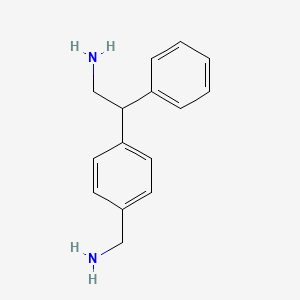
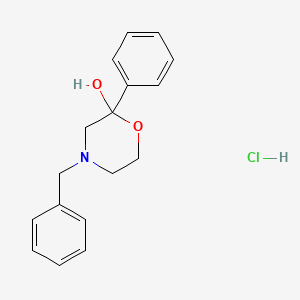
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)

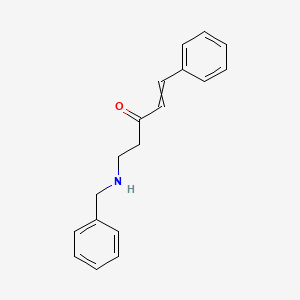
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
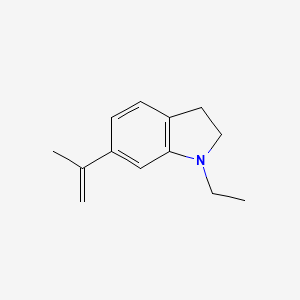
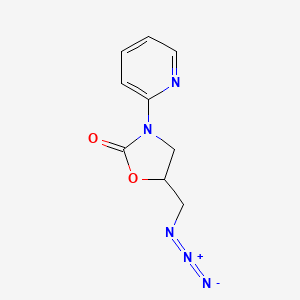
![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)
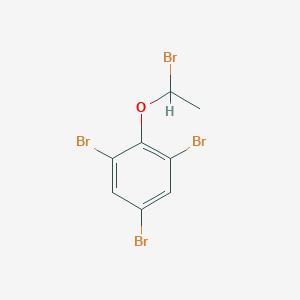

![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)
